Ganciclovir Mono-O-acetate
Overview
Description
Ganciclovir Mono-O-acetate is a derivative of Ganciclovir, a nucleoside analogue known for its antiviral properties, particularly against cytomegalovirus (CMV).
Mechanism of Action
Target of Action
Ganciclovir Mono-O-acetate, a derivative of Ganciclovir , primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .
Mode of Action
This compound inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, the drug prevents the virus from replicating its DNA, thereby stopping the virus from multiplying and spreading .
Pharmacokinetics
Ganciclovir, the parent compound of this compound, has a bioavailability of 5% when administered orally . It has a rapid distribution phase (0.23 h) and a terminal serum half-life of 2–4 hours . Renal clearance is the dominant form of elimination, with more than 80% of the administered dose found in the urine unchanged . The pharmacokinetics of Ganciclovir can be adequately described by a one-compartment model with first-order elimination, with body weight and estimated glomerular filtration rate as significant covariates .
Result of Action
The primary result of this compound’s action is the inhibition of viral DNA replication, leading to a halt in the multiplication and spread of the virus . This results in a decrease in the viral load within the host, alleviating symptoms and helping the immune system clear the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s immune status, as the drug targets viruses that primarily affect immunocompromised individuals
Biochemical Analysis
Biochemical Properties
Ganciclovir Mono-O-acetate interacts with various enzymes and proteins in biochemical reactions. It is metabolized to the triphosphate form by primarily three cellular enzymes: a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with Ganciclovir treatment is achieved because of the much weaker inhibition of cellular DNA polymerases by Ganciclovir-TP .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to ganciclovir triphosphate, which inhibits viral DNA synthesis . This inhibition includes a selective and potent inhibition of the viral DNA polymerases . Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Ganciclovir triphosphate, once formed, persists for days in the CMV-infected cell . This long-term effect on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir and indicate greater potency than aciclovir in pulmonary infections .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to the triphosphate form by primarily three cellular enzymes . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. Renal excretion of unchanged drug by glomerular filtration and active tubular secretion is the major route of elimination of Ganciclovir .
Subcellular Localization
It is known that the drug is converted intracellularly to ganciclovir 5’-monophosphate by a viral kinase during infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganciclovir Mono-O-acetate is synthesized through the esterification of Ganciclovir with acetic anhydride or vinyl acetate. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir Mono-O-acetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed back to Ganciclovir in the presence of water or aqueous solutions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Ganciclovir.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ganciclovir Mono-O-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving nucleoside analogues and their interactions with biological systems.
Medicine: Investigated for its potential antiviral properties and as a prodrug for Ganciclovir, enhancing its bioavailability and reducing toxicity.
Industry: Utilized in the development of antiviral coatings and materials
Comparison with Similar Compounds
Similar Compounds
Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.
Acyclovir: Another nucleoside analogue with antiviral properties, primarily used against herpes simplex virus.
Famciclovir: A prodrug of Penciclovir, used for treating herpesvirus infections.
Uniqueness
Ganciclovir Mono-O-acetate is unique due to its specific esterification, which enhances its chemical stability and potential for targeted delivery. Unlike Valganciclovir, which is designed for oral administration, this compound can be used in various formulations, including topical and injectable forms .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCCHLLFMWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333225 | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88110-89-8 | |
Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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